molecular formula C21H14ClNO3 B2665796 (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 620549-95-3

(Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2665796
CAS No.: 620549-95-3
M. Wt: 363.8
InChI Key: IHQRIZDLRHOWKP-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-((4-Chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one scaffold. This compound features a (Z)-configured exocyclic double bond at the C-2 position, a pyridin-4-ylmethylene substituent, and a 4-chlorobenzyl ether group at the C-6 position. Aurones are known for their tubulin-targeting anticancer activity, particularly through binding to the colchicine site, which disrupts microtubule dynamics and induces apoptosis .

These analogs inhibit cancer cell proliferation at low nanomolar concentrations (IC50 < 100 nM), exhibit selectivity for cancer cells over normal cells (e.g., 5a: IC50 = 58.7 nM in PC-3 prostate cancer cells vs. 1.3 µM in HEL299 normal lung cells), and suppress tumor growth in xenograft and zebrafish models .

Properties

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-16-3-1-15(2-4-16)13-25-17-5-6-18-19(12-17)26-20(21(18)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQRIZDLRHOWKP-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Pyridin-4-ylmethylene Group: This step involves the condensation of the benzofuran core with a pyridine derivative under basic or acidic conditions.

    Attachment of 4-Chlorobenzyl Group: The final step involves the etherification of the benzofuran core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the pyridin-4-ylmethylene group, converting it to a pyridylmethyl group.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structure, which includes a benzofuran core and a pyridine moiety, suggests that it may interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of NF-κB signaling pathways.

MechanismEffect
NF-κB InhibitionSuppression of tumor growth
Apoptosis InductionCell death in cancerous cells

Case Study : A related compound demonstrated an IC50 value of 0.25 μM against specific cancer cell lines, highlighting the potential for developing targeted therapies based on this scaffold .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Benzofuran derivatives have been noted for their ability to reduce levels of pro-inflammatory cytokines such as TNF and IL-1.

CytokineReduction (%)
TNF93.8%
IL-198%

This suggests that this compound may be beneficial in treating chronic inflammatory conditions.

DRAK2 Inhibition

Recent studies have identified the compound as a potential inhibitor of DRAK2 (Death-associated protein kinase 2), which plays a crucial role in apoptosis regulation and is implicated in diabetes-related β-cell dysfunction.

Findings : Compounds derived from similar structures showed promising results in protecting islet β-cells from apoptosis, with significant potency demonstrated at low micromolar concentrations (IC50 values ranging from 0.25 μM to 0.33 μM) .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are well-documented, with studies indicating effectiveness against various pathogens, including bacteria and fungi.

CompoundMIC (mg/mL)Activity
(Z)-6-((4-chlorobenzyl)oxy)...0.0039 - 0.025Strong against Staphylococcus aureus and Escherichia coli

This activity is attributed to the structural components that enhance interaction with microbial membranes, suggesting potential therapeutic applications in infectious diseases.

Synthetic Pathways and Industrial Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for industrial production.

Synthetic Routes

The synthesis may include:

  • Formation of the benzofuran core through cyclization.
  • Introduction of the pyridine ring via condensation reactions.
  • Final modifications involving esterification or etherification to achieve the desired functional groups.

These methods can be scaled up using continuous flow reactors or automated platforms to improve yield and purity while ensuring efficiency.

Mechanism of Action

The mechanism of action of (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Impact of C-6 Alkoxy Substitutions

  • Chlorinated Benzyl Groups (5b vs. Target Compound): The 2,6-dichlorobenzyloxy group in 5b enhances tubulin-binding affinity compared to non-chlorinated analogs. The dichloro substitution likely improves hydrophobic interactions within the colchicine pocket . The target compound’s 4-chlorobenzyloxy group may exhibit reduced potency due to fewer chlorine atoms, though this requires experimental validation.
  • Methoxy vs. Chloro Substituents (6w vs. 5b):
    Methoxy groups (e.g., 6w) increase solubility but reduce anticancer potency compared to chloro-substituted aurones. For example, 5b (IC50 = 66 nM) is >10-fold more potent than methoxy-rich analogs like 6w .

Role of C-2 Heteroaryl Substituents

  • Pyridin-4-ylmethylene (5b, Target Compound):
    The pyridine ring in 5b and the target compound enables π-π stacking and hydrogen bonding with tubulin’s β-subunit, critical for colchicine-site binding .
  • Indole vs. Pyridine (5a vs. 5b):
    The indole group in 5a confers additional hydrophobic interactions, contributing to its slightly lower IC50 (58.7 nM vs. 66 nM for 5b) .

Toxicity and Selectivity

  • Normal Cell Selectivity: 5a’s 22-fold selectivity for cancer cells highlights the importance of substituent optimization in minimizing off-target effects .

Biological Activity

(Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that integrates a benzofuran core with functional groups that may enhance its biological activity. This compound has garnered attention for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to compile and synthesize the available research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H16ClN3O3
  • Molecular Weight : 365.822 g/mol
  • IUPAC Name : this compound

The presence of the chlorobenzyl group and the pyridine moiety suggests potential interactions with various biological targets, enhancing its therapeutic profile.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives often exhibit significant antimicrobial properties. A study evaluating similar compounds revealed that benzofuran-based structures showed promising results against various bacterial strains, including E. coli and B. subtilis . The incorporation of halogen substituents (like chlorine) in the aromatic ring has been correlated with increased antimicrobial efficacy .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coliTBD
Similar Benzofuran DerivativeB. subtilis1.25 ± 0.60

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been documented extensively. A structure-activity relationship (SAR) analysis indicated that compounds with electron-withdrawing groups, such as chlorines, exhibited enhanced antiproliferative effects on cancer cell lines . The specific mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.

3. Acetylcholinesterase Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . Preliminary studies suggest that certain derivatives demonstrate competitive inhibition against AChE.

CompoundAChE Inhibition IC50 (µM)
This compoundTBD
Eserine (Reference)0.1

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of benzofuran derivatives were synthesized and tested for antimicrobial activity against common pathogens. The study found that compounds with a chlorobenzyl group demonstrated lower minimum inhibitory concentrations (MICs), suggesting enhanced potency due to structural modifications .

Case Study 2: Anticancer Screening

A panel of cancer cell lines was treated with various benzofuran derivatives, including those similar to our compound of interest. The results indicated that the presence of halogen atoms significantly improved cytotoxicity against breast cancer cells, potentially through the induction of apoptosis .

Q & A

Q. What are the key synthetic routes for (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation , a method widely used for aurone derivatives. Benzofuran-3(2H)-one is condensed with an aromatic aldehyde (e.g., pyridine-4-carboxaldehyde) under acidic or basic conditions. and describe analogous syntheses using substituted benzyloxy groups and aromatic aldehydes. For example, ultrasound-assisted methods with natural deep eutectic solvents (NaDES) can enhance reaction efficiency, reducing time to 18 minutes and improving yields (59–75%) .

Q. What spectroscopic techniques confirm the structure and Z-configuration of this compound?

  • 1H NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 7.5–8.1 Hz for olefinic protons) and downfield shifts of the benzylidene proton (δ 7.6–7.8 ppm) .
  • X-ray crystallography : Provides definitive stereochemical assignment, as seen in structurally related benzofuran derivatives .
  • FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or NaDES improve solubility and reaction kinetics .
  • Catalysts : Mild bases (e.g., piperidine) or acid catalysts (e.g., ZnCl₂) enhance condensation efficiency .
  • Ultrasound assistance : Reduces reaction time (e.g., from hours to minutes) and minimizes side products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or pyridine groups) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorobenzyl group : Enhances lipophilicity and membrane permeability, critical for anticancer activity .
  • Pyridinylmethylene moiety : Influences π-π stacking with biological targets (e.g., kinases or DNA). Substitutions at the pyridine nitrogen modulate binding affinity .
  • Z-configuration : Essential for activity; E-isomers show reduced potency due to steric clashes in target binding .

Q. What computational methods predict the compound’s biological targets?

  • Molecular docking : Used to model interactions with Mycobacterium tuberculosis MtrA or human kinases, identifying key hydrogen bonds and hydrophobic contacts .
  • QSAR models : Relate electronic parameters (e.g., logP, polar surface area) to anti-proliferative IC₅₀ values .
  • ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. How can contradictions in biological data across studies be resolved?

  • Dose-response validation : Ensure consistent assay conditions (e.g., cell lines, incubation time). For example, reports time-dependent G0/G1 arrest in MCF-7 cells, which may conflict with studies using shorter exposure times.
  • Off-target profiling : Use kinase inhibition panels or proteomics to identify secondary targets .
  • Solubility controls : Poor solubility in DMSO can lead to false negatives; use surfactants or alternative solvents .

Q. What in vitro models elucidate the compound’s mechanism of action?

  • MTT assay : Measures cytotoxicity (e.g., IC₅₀ = 8–12 µM in breast cancer cells) .
  • Flow cytometry : Quantifies apoptosis (e.g., mitochondrial membrane potential loss) and cell cycle arrest .
  • Hoechst staining : Visualizes nuclear fragmentation, confirming apoptotic bodies .

Q. How does stereochemical purity impact pharmacological outcomes?

  • Chiral HPLC : Separates Z/E isomers, ensuring >95% stereochemical purity for reproducible activity .
  • Racemic mixtures : Often show reduced efficacy due to antagonistic effects of inactive isomers .

Methodological Considerations

  • Synthetic reproducibility : Use anhydrous conditions to prevent hydrolysis of the benzofuranone core .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
  • Data reporting : Provide full spectral data (1H/13C NMR, HRMS) and crystallographic CIF files for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.